N-Hydroxyheptanimidoyl chloride
Description
Properties
CAS No. |
50597-79-0 |
|---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.64 g/mol |
IUPAC Name |
N-hydroxyheptanimidoyl chloride |
InChI |
InChI=1S/C7H14ClNO/c1-2-3-4-5-6-7(8)9-10/h10H,2-6H2,1H3 |
InChI Key |
WOGMZNUZAKLNKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=NO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxyheptanimidoyl chloride can be synthesized through the reaction of heptanimidoyl chloride with hydroxylamine. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxyheptanimidoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by various nucleophiles, such as amines or alcohols, to form corresponding N-substituted derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form N-hydroxyheptanamide and hydrochloric acid.
Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water or aqueous solutions as the solvent.
Major Products Formed
N-substituted derivatives: Formed through nucleophilic substitution reactions.
N-hydroxyheptanamide: Formed through hydrolysis.
Scientific Research Applications
N-Hydroxyheptanimidoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Hydroxyheptanimidoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds .
Comparison with Similar Compounds
N-Hydroxyacetoimidoyl Chloride
- Molecular Formula: C₂H₄ClNO
- Molar Mass : 93.51 g/mol
- Boiling Point : 113–115°C
- pKa : 8.80 (predicted)
- Key Features: The shortest-chain analog in this class, its compact structure enhances solubility in polar solvents like water or ethanol. The lower molecular weight and shorter chain reduce steric hindrance, making it highly reactive in nucleophilic substitutions .
N-Hydroxy-4-Methoxybenzenecarboximidoyl Chloride
- Molecular Formula: C₈H₇ClNO₂
- Molar Mass : 184.6 g/mol
- Key Features : Incorporates a methoxy-substituted benzene ring, which introduces aromaticity and electron-donating effects. The methoxy group increases stability and directs electrophilic substitution reactions to specific positions on the ring. This compound is often used in synthesizing pharmaceutical intermediates .
2-Chloro-N-hydroxybenzimidoyl Chloride
- Molecular Formula: C₇H₅Cl₂NO
- Molar Mass : 190.03 g/mol
- Key Features: Features a dichlorinated benzene ring, enhancing electrophilicity at the carbonyl carbon. The dual chlorine substituents increase lipophilicity, making it suitable for reactions in non-polar solvents. Its reactivity is intermediate between aliphatic and methoxy-aromatic analogs .
Methyl Valerimidate Hydrochloride
- Molecular Formula: C₆H₁₃ClNO
- Molar Mass : 153.63 g/mol
- Key Features : A five-carbon (pentyl) chain analog, this compound lacks the hydroxyl group but shares the imidate structure. The absence of the hydroxyl group reduces acidity (pKa ~10–12) and limits its utility in reactions requiring hydrogen-bonding interactions .
Data Table: Comparative Properties of Hydroxyimidoyl Chlorides
| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | pKa | Key Substituents |
|---|---|---|---|---|---|
| N-Hydroxyacetoimidoyl chloride | C₂H₄ClNO | 93.51 | 113–115 | 8.80 | Ethyl chain, -OH |
| N-Hydroxyheptanimidoyl chloride* | C₇H₁₄ClNO | 179.65 (calc.) | ~200–210 (est.) | ~9.0 | Heptyl chain, -OH |
| 2-Chloro-N-hydroxybenzimidoyl chloride | C₇H₅Cl₂NO | 190.03 | N/A | N/A | Dichlorobenzene, -OH |
| N-Hydroxy-4-methoxybenzene-carboximidoyl chloride | C₈H₇ClNO₂ | 184.6 | N/A | N/A | Methoxybenzene, -OH |
*Estimated values for this compound are based on extrapolation from shorter-chain analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
